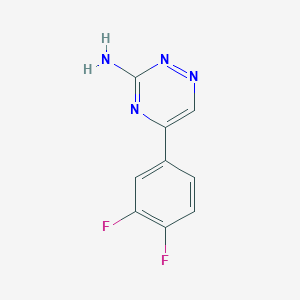

5-(3,4-Difluorophenyl)-1,2,4-triazin-3-amine

Descripción

Propiedades

IUPAC Name |

5-(3,4-difluorophenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N4/c10-6-2-1-5(3-7(6)11)8-4-13-15-9(12)14-8/h1-4H,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBBLBRBXBJLDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=NC(=N2)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 3-Amino/Mercapto-5,6-Difluoro-Substituted-1,2,4-Triazine

Musator et al. reported the synthesis of 3-mercapto/methyl Thia-5,6-di(4'-fluoro-phenyl)-1,2,4-triazine (1 and 2) by refluxing 4,4'-difluorobenzil with thiosemicarbazide in glacial acetic acid, followed by methylation with MeI/NaOH/EtOH to yield compound 2. Similarly, 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine (3) was synthesized by refluxing 4,4'-difluorobenzil with aminoguanidine bicarbonate in n-butanol.

Scheme 1: Synthesis of 3-mercapto/methyl Thia-5,6-di(4'-fluoro-phenyl)-1,2,4-triazine

\

\$$

\begin{array}{c}

\text{4,4'-difluorobenzil} + \text{thiosemicarbazide} \xrightarrow{\text{glacial acetic acid, reflux}} \text{3-mercapto-5,6-di(4'-fluoro-phenyl)-1,2,4-triazine (1)} \

\text{Compound 1} \xrightarrow{\text{MeI/NaOH/EtOH}} \text{3-methyl Thia-5,6-di(4'-fluoro-phenyl)-1,2,4-triazine (2)} \

\text{4,4'-difluorobenzil} + \text{aminoguanidine bicarbonate} \xrightarrow{\text{n-butanol, reflux}} \text{3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine (3)}

\end{array}

\$$

Bromination of 5-Aryl-1,2,4-Triazin-3-Amine Derivatives

A solution of a 5-aryl-1,2,4-triazin-3-amine derivative (8.70 mmol) in DMF (15 mL) was cooled to -25 °C and treated with a solution of N-bromosuccinimide (26.6 mmol) in DMF (10 mL) by dropwise addition. The reaction was stirred overnight and monitored by TLC. After completion, the mixture was poured into saturated bicarbonate solution (50 mL) and extracted with diethyl ether (25 × 3mL). The organic phases were combined, dried over \$$Na2SO4\$$ and concentrated in vacuo. The crude compound was purified by gradient flash chromatography, to afford the 6-bromo-5-aryl-1,2,4-triazin-3-amine derivative.

For example, 6-bromo-5-(3,5-difluorophenyl)-1,2,4-triazin-3-amine was prepared from 5-(3,5-difluorophenyl)-1,2,4-triazin-3-amine (18.0 g, 62.0 mmol) to yield 6.0 g (24%).

Table 1: Spectroscopic data for 6-bromo-5-(3,5-difluorophenyl)-1,2,4-triazin-3-amine

| Spectral Data | Value |

|---|---|

| LCMS | 3.00 mins (100%), m/z 285/287 [M+H]+ |

| 1H NMR | (400 MHz, DMSO) δ: 7.43-7.54 (m, 3H), 7.62 (bs, 2H) |

General Procedure for the Preparation of 5,6-Biaryl-3-amino-1,2,4-triazines

A 6-bromo-5-aryl-1,2,4-triazin-3-amine derivative, (0.80 mmol) was dissolved in dioxane (2.0 mL) and treated with an arylboronic acid (0.92 mmol) and \$$K2CO3\$$ (0.23 g, 1.67 mmol). The resulting mixture was diluted with water (1.0 mL), degassed, treated with tetrakis.

Synthesis of 1,2,4-triazin-6(1H)-ones

An excess of \$$Et3N\$$ (8.0 mmol, 1.12 mL) was added under inert atmosphere to a suspension of amino ester hydrochloride 12 (1.0 mmol) in dry THF (3.0 mL). Then, a solution of hydrazonoyl bromide 11 (1.1 mmol) in dry THF (3.0 mL) was added, and the stirring was continued overnight (the consumption of 11 was confirmed by TLC). The resulting solution was filtered and the precipitate was washed with \$$Et2O\$$ (2 × 4.0 mL). After the filtrates were combined and the solvents were removed under reduced pressure, the crude product 6 or 7 was purified by standard column chromatography (CC). In certain cases of glycine derivatives, the resulting material was additionally recrystallized from hexane-dichloromethane mixtures by the slow evaporation of the solvents.

Spectroscopic data for 1-(2,4-Dichlorophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one ( 6e) **:

- Colorless solid, m.p. 138–139 °C

- ¹H NMR (CDCl3, 600 MHz): δ 4.24 (s br, 2 H, CH2), 5.33 (s br, 1 H, NH), 7.34, 7.51 (2 m c, 2 H, 1 H)

- ¹³C NMR (CDCl3, 151 MHz): δ 43.7 (t, CH2), 118.2 (q, ¹J C-F = 275.2 Hz, CF3), 128.3, 130.3, 130.4 (3 d, 3 CH), 133.4, 135.6, 136.3 (3 s, 3 i-C), 136.8 (q, ²J...

Análisis De Reacciones Químicas

Types of Reactions

5-(3,4-Difluorophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 5-(3,4-Difluorophenyl)-1,2,4-triazin-3-amine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the development of new compounds with specific properties tailored for various applications.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a candidate for research into metabolic pathways and cellular processes. For example:

- Enzyme Inhibition: Studies have shown that similar triazine derivatives can inhibit enzymes involved in cancer metabolism.

- Receptor Modulation: It may act on receptors related to neurotransmission or hormonal regulation.

Medicine

In medical research, this compound is being explored for therapeutic effects in treating diseases like cancer and diabetes. The compound's mechanism of action often involves:

- Targeting Specific Pathways: By inhibiting certain enzymes or modulating receptor activity.

- Potential Drug Development: Its unique properties may lead to the development of novel drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with desirable physical properties.

Case Studies and Research Findings

Case Study 1: Anticancer Activity

Research has indicated that triazine derivatives exhibit anticancer properties by targeting specific metabolic pathways in cancer cells. One study demonstrated that modifications of the triazine ring could enhance inhibitory effects on tumor growth in vitro.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of this compound. The compound was shown to effectively inhibit an enzyme critical for cell proliferation in certain types of cancer.

Case Study 3: Material Science

In material science applications, this compound has been incorporated into polymer matrices to improve thermal stability and mechanical strength. Research findings suggest that its inclusion leads to enhanced performance characteristics in various industrial applications.

Mecanismo De Acción

The mechanism of action of 5-(3,4-Difluorophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Electronic Differences

The substituents on the phenyl ring and the heterocyclic core significantly impact physicochemical and biological properties. Key analogs include:

5-Phenyl-1,2,4-triazin-3-amine

- Substituents : Unsubstituted phenyl group.

- Properties : The absence of electron-withdrawing groups results in higher electron density on the phenyl ring. This may reduce metabolic stability compared to fluorinated analogs. Melting point: 235°C .

5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine

- Substituents : 3,4-Dimethylphenyl (electron-donating methyl groups).

- Molecular formula: C₁₁H₁₂N₄ .

5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine

- Substituents : 3,4-Dimethoxyphenyl (electron-donating methoxy groups).

- Properties : Methoxy groups improve solubility in polar solvents but may decrease metabolic stability due to susceptibility to demethylation. Molecular formula: C₁₁H₁₂N₄O₂ .

5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine

- Substituents : 3-Chloro-4-fluorophenyl.

- Properties : Chlorine’s larger atomic radius and moderate electron-withdrawing effect alter steric and electronic profiles compared to difluoro substitution. Molecular formula: C₉H₆ClFN₄ .

6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine

- Substituents : Pyridinyl and 4-fluorophenyl.

- Properties: The pyridine ring introduces basicity and hydrogen-bonding capability, enhancing interactions with biological targets. This compound is reported as an adenosine receptor antagonist .

Physicochemical Properties

Actividad Biológica

5-(3,4-Difluorophenyl)-1,2,4-triazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a triazine ring substituted with a difluorophenyl group. This configuration is significant for its biological activity, as the presence of fluorine atoms can enhance lipophilicity and metabolic stability.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that triazine derivatives can inhibit key signaling pathways involved in tumor growth. In particular:

- Mechanism of Action : Triazine derivatives may act by inhibiting cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which are crucial for cell cycle regulation and proliferation. In vitro studies have demonstrated that certain triazine derivatives possess IC50 values in the nanomolar range against these targets .

- Case Study : A study on a related triazine compound showed significant tumor regression in xenograft models when administered at doses of 75 mg/kg three times per week. The treatment led to an average tumor growth inhibition (TGI) of 82% in colon cancer models .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has suggested that triazine derivatives may exhibit acetylcholinesterase (AChE) inhibition, which is beneficial in treating Alzheimer's disease:

- Inhibition Studies : Inhibitory assays against AChE revealed moderate to excellent activity for several triazine derivatives, indicating potential for developing treatments for neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, related compounds have shown favorable properties such as:

- Solubility : Enhanced solubility in biological fluids.

- Metabolic Stability : Resistance to rapid metabolism by liver enzymes.

Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 5-(3,4-difluorophenyl)-1,2,4-triazin-3-amine?

Methodological Answer: Synthesis of triazine derivatives often involves condensation reactions. For analogous compounds (e.g., 4-azidofurazan-3-amine derivatives in ), ethyl aroylacetates with fluorophenyl substituents can react with aminotriazine precursors via nucleophilic aromatic substitution. Key steps:

Q. How can solubility and stability be experimentally determined for this compound?

Methodological Answer:

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹⁹F NMR: Confirm aromatic substitution patterns and fluorine positions.

- X-ray crystallography: Resolve tautomeric forms (e.g., planar vs. non-planar triazine rings, as in ).

- High-resolution mass spectrometry (HRMS): Verify molecular formula and isotopic patterns .

Advanced Research Questions

Q. How can tautomerism in the triazine ring influence biological activity?

Methodological Answer: Tautomeric equilibria (e.g., 1,2,4-triazin-3-amine vs. 1,2,4-triazin-5-amine) alter hydrogen-bonding capacity and π-stacking interactions. To address this:

- Use X-ray crystallography () to identify dominant tautomers.

- Adjust solvent polarity (e.g., DMSO vs. water) to stabilize specific forms.

- Correlate tautomer ratios (via NMR integration) with bioassay results (e.g., enzyme inhibition) .

Q. How to resolve contradictions between computational and experimental solubility data?

Methodological Answer:

- Check purity: Use HPLC to rule out impurities affecting solubility ().

- Buffer conditions: Ionic strength and counterions (e.g., phosphate vs. Tris) can alter solubility.

- Particle size: Micronization or sonication may improve dissolution kinetics. Compare experimental data with PubChem/DSTox entries (e.g., ) .

Q. What experimental design principles apply to environmental fate studies for this compound?

Methodological Answer: Adopt a tiered approach (as in ):

Lab studies: Hydrolysis (pH 2–12), photolysis (UV-Vis irradiation), and soil sorption (OECD Guideline 106).

Partition coefficients: Log Kow (octanol-water) via shake-flask method.

Ecotoxicity: Acute/chronic assays with Daphnia magna or Danio rerio.

Long-term monitoring: Use LC-MS/MS to track degradation products in simulated ecosystems .

Key Considerations for Researchers

- Safety Protocols: Follow guidelines for handling fluorinated compounds (e.g., PPE, waste disposal in ).

- Data Reproducibility: Use standardized solvents/pH buffers for solubility/stability tests ().

- Interdisciplinary Collaboration: Combine synthetic chemistry (), crystallography (), and environmental science () for holistic insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.